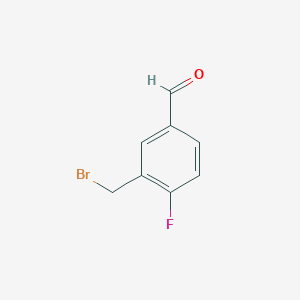

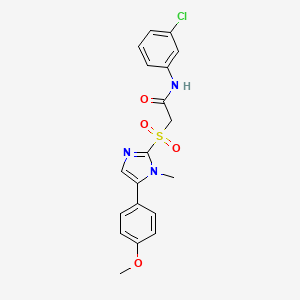

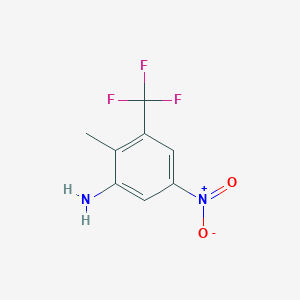

![molecular formula C26H18ClN5OS3 B2542617 N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide CAS No. 690960-07-7](/img/structure/B2542617.png)

N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide" is a complex molecule that appears to be related to a class of compounds known for their biological activities. While the specific compound is not directly discussed in the provided papers, the papers do provide insights into similar compounds and their synthesis, structure, and biological activities, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds involves the formation of thiazole rings and the attachment of various functional groups to these rings. For instance, in the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides, structure-activity relationship (SAR) studies and biochemical characterizations were performed to identify high-affinity inhibitors of kynurenine 3-hydroxylase . The synthesis process typically involves multiple steps, including the formation of the core thiazole ring, followed by functionalization with different substituents to achieve the desired biological activity.

Molecular Structure Analysis

The molecular structure of thiazole-containing compounds is crucial for their biological activity. For example, a single crystal X-ray study was reported to determine the conformational features of a related compound, which is essential for understanding how these molecules interact with their biological targets . The presence of the thiazole ring and its substitution pattern play a significant role in the molecule's ability to bind to specific enzymes or receptors.

Chemical Reactions Analysis

The chemical reactivity of thiazole compounds can be influenced by the substituents attached to the thiazole ring. For instance, the conversion of N′,N′-disubstituted thioureas into 2-(N,N-disubstituted amino)thiazol-5-yl ketones involves the treatment with chloroacetone and triethylamine, indicating that these molecules can undergo further chemical transformations to yield new compounds with potentially different biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can significantly alter these properties, affecting the compound's bioavailability and pharmacokinetics. The papers suggest that the synthesized compounds possess marked sedative action, anti-inflammatory activity, and selective cytotoxic effects, which can be correlated with their structural characteristics and physicochemical parameters .

科学的研究の応用

Anticancer and Antimicrobial Applications

- Matrix Metalloproteinase Inhibitors for Tissue Damage: Derivatives combining benzisothiazole and 4-thiazolidinone frameworks have shown significant anti-inflammatory and potential wound healing effects by inhibiting matrix metalloproteinases (MMPs) at the nanomolar level, highlighting their therapeutic potential in tissue damage control (Incerti et al., 2018).

- Antitumor and Antimicrobial Activities: Novel thiazole derivatives have been synthesized and evaluated for their antimicrobial and cytotoxic activities, demonstrating high antibacterial activity and anticandidal effects against certain strains, as well as selective cytotoxicity against leukemia and fibroblast cells, offering a promising avenue for cancer treatment and microbial infection control (Dawbaa et al., 2021).

Material Science and Luminescence

- Luminescent Properties for White Light Emission: Benzothiazole derivatives have been investigated for their luminescent properties, revealing that through specific structural modifications, these compounds exhibit diverse emission regions, enabling their application in white light-emitting devices. This flexibility in emission profiles underscores the potential of benzothiazole derivatives in the development of new optical materials and technologies (Lu et al., 2017).

Corrosion Inhibition

- Benzothiazole Derivatives as Corrosion Inhibitors: Studies on benzothiazole derivatives have demonstrated their effectiveness as corrosion inhibitors for steel in acidic solutions. These inhibitors offer enhanced stability and efficiency, showcasing their potential for protecting industrial materials against corrosion (Hu et al., 2016).

特性

IUPAC Name |

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18ClN5OS3/c27-18-9-5-16(6-10-18)21-15-35-26-31-30-25(32(21)26)34-14-13-23(33)28-19-11-7-17(8-12-19)24-29-20-3-1-2-4-22(20)36-24/h1-12,15H,13-14H2,(H,28,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKVFUFMNRIMMAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CCSC4=NN=C5N4C(=CS5)C6=CC=C(C=C6)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18ClN5OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

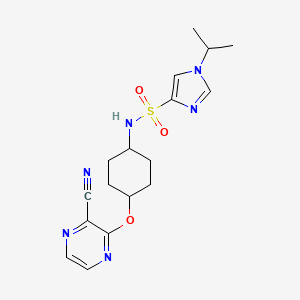

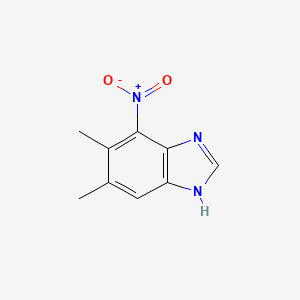

![5-hydroxy-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)nicotinamide](/img/structure/B2542539.png)

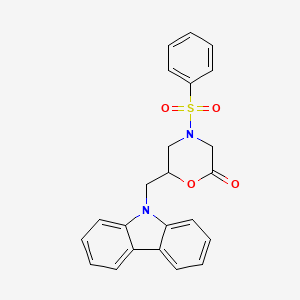

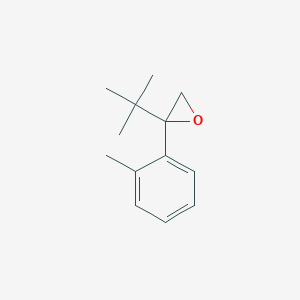

![6-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2542547.png)

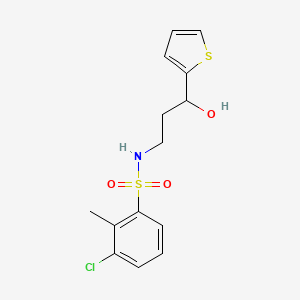

![3-[[1-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2542549.png)

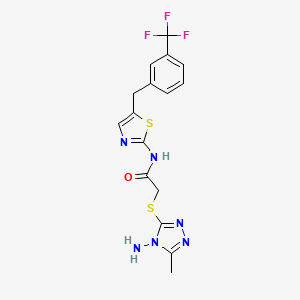

![2-(6-ethyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2542554.png)